molecular formula C12H14N2O2 B14842239 5-Cyclopropoxy-4-isopropoxynicotinonitrile

5-Cyclopropoxy-4-isopropoxynicotinonitrile

Cat. No.: B14842239
M. Wt: 218.25 g/mol
InChI Key: MCJHOPHXDXBQPS-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-isopropoxynicotinonitrile is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a nicotinonitrile core

Preparation Methods

The synthesis of 5-Cyclopropoxy-4-isopropoxynicotinonitrile typically involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds . The reaction conditions for this synthesis are generally mild and functional group tolerant, making it a versatile method for preparing this compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-Cyclopropoxy-4-isopropoxynicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Cyclopropoxy-4-isopropoxynicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-isopropoxynicotinonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

5-Cyclopropoxy-4-isopropoxynicotinonitrile can be compared with other similar compounds, such as:

    4-Isopropoxynicotinonitrile: Lacks the cyclopropoxy group, which may affect its reactivity and applications.

    5-Cyclopropoxy-4-methoxynicotinonitrile: Contains a methoxy group instead of an isopropoxy group, which can influence its chemical properties.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5-cyclopropyloxy-4-propan-2-yloxypyridine-3-carbonitrile

InChI

InChI=1S/C12H14N2O2/c1-8(2)15-12-9(5-13)6-14-7-11(12)16-10-3-4-10/h6-8,10H,3-4H2,1-2H3

InChI Key

MCJHOPHXDXBQPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=NC=C1C#N)OC2CC2

Origin of Product

United States

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